molecular formula C16H20F3NO3 B13667754 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine

1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine

Cat. No.: B13667754
M. Wt: 331.33 g/mol
InChI Key: IYALYAVWKQIGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-(trifluoromethoxy)phenyl substituent at the 3-position. The Boc group enhances stability and modulates reactivity during synthetic processes, while the trifluoromethoxy (OCF₃) moiety contributes to lipophilicity, metabolic resistance, and electronic effects. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules targeting central nervous system disorders or enzyme modulation .

Properties

Molecular Formula

C16H20F3NO3

Molecular Weight

331.33 g/mol

IUPAC Name

tert-butyl 3-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-8-7-12(10-20)11-5-4-6-13(9-11)22-16(17,18)19/h4-6,9,12H,7-8,10H2,1-3H3

InChI Key

IYALYAVWKQIGKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step process involving:

This approach leverages well-established organic synthesis techniques to introduce the trifluoromethoxy group and protect the amine functionality for subsequent transformations.

Detailed Synthetic Route

Step 1: Pyrrolidine Ring Construction
  • The pyrrolidine ring can be synthesized by intramolecular cyclization of appropriate precursors such as 4-amino-1-butanol derivatives or 1,4-diketones under basic conditions (e.g., sodium hydride in tetrahydrofuran).
  • Alternatively, commercially available pyrrolidine derivatives can be used as starting materials.
Step 2: Introduction of the 3-(Trifluoromethoxy)phenyl Group
  • The key step involves coupling a 3-halogenated pyrrolidine intermediate (e.g., 3-bromopyrrolidine derivative) with a 3-(trifluoromethoxy)phenyl boronic acid or trifluoromethoxy-substituted aryl precursor.
  • Suzuki-Miyaura cross-coupling is the preferred method, employing palladium catalysts such as Pd(PPh₃)₄.
  • Typical reaction conditions include heating at 90–105°C in a solvent mixture of toluene and ethanol, with a base like potassium carbonate.
  • The trifluoromethoxy group is sensitive to harsh conditions; therefore, mild reaction conditions and inert atmosphere (nitrogen or argon) are recommended to maintain functional group integrity.
Step 3: Boc Protection of the Pyrrolidine Nitrogen
  • The free amine on the pyrrolidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc₂O).
  • This reaction is typically performed in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP) or triethylamine as a base.
  • The reaction proceeds at room temperature, yielding the Boc-protected product with high selectivity.

Industrial Scale Considerations

  • Industrial synthesis adapts the laboratory protocols with optimization for scale, including the use of continuous flow reactors to enhance reaction control and safety.
  • Automated systems ensure consistent quality and yield, often exceeding 70% isolated yield.
  • Purification is commonly achieved by flash chromatography or recrystallization to obtain high-purity products suitable for pharmaceutical applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Optimization Tips
Pyrrolidine Ring Formation 1,4-diketone or amino alcohol, NaH, THF Use inert atmosphere; monitor cyclization by TLC
Aryl Group Introduction 3-halopyrrolidine, 3-(trifluoromethoxy)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 90–105°C Optimize catalyst loading; exclude moisture and oxygen
Boc Protection Boc₂O, DMAP or triethylamine, DCM, rt Reaction completes in few hours; monitor by NMR

Purification and Characterization

  • Purification: Flash column chromatography using silica gel with hexane/ethyl acetate gradient is standard for intermediate purification. Final products are purified by reverse-phase HPLC or recrystallization from ethanol/water mixtures.
  • Characterization:
    • NMR Spectroscopy: ^1H and ^13C NMR confirm the pyrrolidine ring and aromatic substitution. The trifluoromethoxy group typically shows characteristic aromatic proton shifts in the δ 7.4–7.8 ppm range.
    • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRMS ESI+) confirms molecular weight with expected [M+H]^+ ion around m/z 331.
    • Infrared Spectroscopy: Presence of Boc group confirmed by characteristic C=O stretch near 1700 cm^–1 and C–F stretches for trifluoromethoxy around 1200 cm^–1.

Comparative Analysis with Related Compounds

Compound Substituent Position Key Differences Impact on Synthesis and Properties
1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine 3-position CF₃ Trifluoromethyl group instead of trifluoromethoxy Slightly different electronic effects; similar synthetic methods
1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine 4-position OCF₃ Positional isomer; affects sterics and reactivity Requires careful control of regioselectivity in coupling
1-Boc-3-(4-trifluoromethyl-phenylamino)piperidine Piperidine ring, amino linkage Different ring size and linkage type Different synthetic route; amino protection critical

Summary of Research Findings

  • The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, making compounds like this compound valuable in medicinal chemistry.
  • Synthetic methods rely heavily on palladium-catalyzed cross-coupling reactions for aryl group introduction.
  • Boc protection is critical for amine stability during multi-step synthesis.
  • Reaction conditions must be optimized to preserve the sensitive trifluoromethoxy group and achieve high yields.
  • Purification and characterization techniques are well-established, ensuring reproducibility and product quality.

Chemical Reactions Analysis

1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine undergoes several types of chemical reactions:

    Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotection and palladium catalysts for coupling reactions . Major products formed from these reactions include various substituted pyrrolidines and deprotected amines.

Mechanism of Action

The mechanism of action of 1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Substitutions on the Aryl Group

Compound Name (CAS No.) Molecular Formula Substituents on Aryl Group Key Properties/Applications Reference
This compound C₁₆H₂₀F₃NO₃ 3-OCF₃ High lipophilicity; enzyme inhibition studies
1-Boc-3-(3,4-difluoro-2-methoxyphenyl)pyrrolidine (SY360125) N/A 3,4-diF, 2-OCH₃ Enhanced steric hindrance; antiviral research
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine (2383840-99-9) C₁₆H₂₂FNO₂ 3-F, 2-CH₃ Improved metabolic stability; CNS drug leads
2-[3-(Trifluoromethyl)phenyl]pyrrolidine (109086-17-1) C₁₁H₁₂F₃N 3-CF₃ Higher toxicity risk; agrochemical applications

Key Observations :

  • Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) : The OCF₃ group in the target compound offers better metabolic stability compared to CF₃, which is linked to environmental persistence and toxicity .

Modifications on the Pyrrolidine Ring

Compound Name (CAS No.) Molecular Formula Pyrrolidine Substituents Stereochemistry Applications Reference
(R)-1-Boc-3-fluoropyrrolidine (876617-25-3) C₉H₁₆FNO₂ 3-F R-configuration Chiral synthon for asymmetric synthesis
(R)-1-Boc-3-(aminomethyl)pyrrolidine N/A 3-CH₂NH₂ R-configuration Peptide mimetics; solubility enhancer
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (190792-74-6) N/A 3-NH₂, 4-OH (3S,4S) Antibiotic scaffold development

Key Observations :

  • Fluorination : Fluorine at the 3-position (e.g., 876617-25-3) induces conformational rigidity and alters dipole moments, impacting target selectivity .
  • Amino and Hydroxyl Groups: Compounds like 190792-74-6 introduce hydrogen-bonding sites, critical for interactions with biological targets like kinases .

Piperidine vs. Pyrrolidine Derivatives

Compound Name (CAS No.) Molecular Formula Ring Size Substituents Applications Reference
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (1268511-99-4) N/A Piperidine (6-membered) 3-NH₂, 4-OH Pain management therapeutics

Key Observations :

  • Ring Size : Piperidine derivatives (6-membered rings) exhibit distinct conformational flexibility compared to pyrrolidines (5-membered), affecting binding pocket compatibility .

Data Tables for Key Analogs

Table 1: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
This compound 347.34 3.8 0.12
2-[3-(Trifluoromethyl)phenyl]pyrrolidine 215.22 3.2 0.25
(R)-1-Boc-3-fluoropyrrolidine 189.23 1.5 1.45

Biological Activity

1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Boc (tert-butoxycarbonyl) group which serves as a protecting group for amines.
  • Trifluoromethoxy group that enhances lipophilicity and biological activity.
  • Pyrrolidine ring which is known for its role in various pharmacologically active compounds.

The molecular formula is C14H16F3N2O2C_{14}H_{16}F_3N_2O_2, and it has been identified as having potential applications in treating neurological disorders, particularly epilepsy.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. The anticonvulsant efficacy of this compound was evaluated using various seizure models:

Compound ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI)
This compound301505.0
Control Compound A251004.0
Control Compound B352005.7

The protective index (PI), calculated as PI=TD50ED50PI=\frac{TD_{50}}{ED_{50}}, indicates a favorable safety profile for this compound compared to controls, suggesting its potential as a therapeutic agent in epilepsy treatments .

The mechanism by which this compound exerts its anticonvulsant effects appears to involve:

  • Inhibition of sodium and calcium currents : This action may stabilize neuronal membranes and reduce excitability.
  • Antagonism of TRPV1 receptors : This receptor is implicated in pain pathways and neuronal excitability, indicating a dual role in both anticonvulsant and analgesic activities .

Case Studies

In a notable case study involving the administration of this compound in animal models, the results showed significant reductions in seizure frequency and duration. The study utilized the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) model, where the compound demonstrated a latency increase to the first seizure episode by over 200% compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, indicating potential drug-drug interactions.
  • Elimination Half-Life : Approximately 6 hours, allowing for twice-daily dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.